2-Bromo-5-(2,2-difluoroethoxy)pyridine
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Overview
Description
2-Bromo-5-(2,2-difluoroethoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 2-position and a 2,2-difluoroethoxy group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2,2-difluoroethoxy)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 2-bromo-5-hydroxypyridine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2,2-difluoroethoxy)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be used to form carbon-carbon bonds by reacting with boronic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid or ester.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-phenyl-5-(2,2-difluoroethoxy)pyridine.
Scientific Research Applications
2-Bromo-5-(2,2-difluoroethoxy)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Can be used in the synthesis of novel materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2,2-difluoroethoxy)pyridine in chemical reactions typically involves the activation of the bromine atom or the difluoroethoxy group. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the bromine atom and the boronic acid .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(difluoromethyl)pyridine: Similar structure but with a difluoromethyl group instead of a difluoroethoxy group.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, which imparts different electronic properties.
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar but with a trifluoroethoxy group instead of a difluoroethoxy group.
Uniqueness
2-Bromo-5-(2,2-difluoroethoxy)pyridine is unique due to the presence of the difluoroethoxy group, which can influence the compound’s reactivity and properties. The difluoroethoxy group can provide different steric and electronic effects compared to other fluorinated groups, making this compound valuable for specific applications in synthesis and materials science.
Properties
IUPAC Name |
2-bromo-5-(2,2-difluoroethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-6-2-1-5(3-11-6)12-4-7(9)10/h1-3,7H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZNWIXQHXCNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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